molecular formula C16H18F3NO4 B15258505 2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid

2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid

Cat. No.: B15258505
M. Wt: 345.31 g/mol
InChI Key: BHEHJBBONXBDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a trifluoromethyl (-CF₃) substituent at the 6-position, and an acetic acid moiety at the 3-position. The Cbz group is widely used in peptide synthesis due to its stability under basic conditions and cleavage via hydrogenolysis, while the -CF₃ group enhances lipophilicity and metabolic stability, making the compound relevant in medicinal chemistry and drug development .

Properties

Molecular Formula

C16H18F3NO4

Molecular Weight

345.31 g/mol

IUPAC Name

2-[1-phenylmethoxycarbonyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid

InChI

InChI=1S/C16H18F3NO4/c17-16(18,19)13-7-6-12(8-14(21)22)9-20(13)15(23)24-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,21,22)

InChI Key

BHEHJBBONXBDPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzaldehyde derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl compounds.

Scientific Research Applications

2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The trifluoromethyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its closest structural analogs:

Property Target Compound Analog 1 : 2-{1-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid Analog 2 : 1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
Protecting Group Benzyloxycarbonyl (Cbz) tert-Butoxycarbonyl (Boc) Benzyloxycarbonyl (Cbz)
Substituent at Position 3 Acetic acid (-CH₂COOH) Acetic acid (-CH₂COOH) Carboxylic acid (-COOH)
Molecular Formula ~C₁₆H₁₆F₃NO₄ (inferred) C₁₃H₂₀F₃NO₄ C₁₅H₁₆F₃NO₄
Molecular Weight ~350–360 g/mol (inferred) 311.30 g/mol 331.29 g/mol
Key Features Combines Cbz (acid-labile) with -CF₃ for enhanced lipophilicity Boc group (stable under acidic conditions) Cbz group with direct -COOH substituent (higher acidity)

Functional Group Impact on Properties

Protecting Groups: The Cbz group in the target compound is cleavable via hydrogenolysis or strong acids, making it suitable for transient protection in multi-step syntheses. In contrast, the Boc group in Analog 1 is stable under acidic conditions but labile in the presence of trifluoroacetic acid (TFA), favoring orthogonal deprotection strategies . Metabolic Stability: The Cbz group may confer higher metabolic lability compared to Boc, which is often retained in prodrug designs .

Analog 2’s direct -COOH group increases acidity (pKa ~4–5), favoring ionic interactions in aqueous environments . The -CF₃ group in all compounds improves lipid solubility and resistance to oxidative metabolism, a critical feature in CNS-targeting pharmaceuticals .

Research Findings and Inferences

Stability and Reactivity: Boc-protected analogs (e.g., Analog 1) exhibit superior stability during acidic workup compared to Cbz derivatives, which require careful handling under reducing conditions .

Biological Activity :

  • While specific data for the target compound are unavailable, Analog 2’s structure (Cbz and -COOH) suggests utility as a protease inhibitor scaffold. The acetic acid variant (target compound) might serve as a prodrug with improved membrane permeability .

Biological Activity

2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid, also known by its CAS number 2059950-43-3, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring and functional groups such as a benzyloxycarbonyl moiety and a trifluoromethyl group, suggests various biological activities that warrant further investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C16_{16}H18_{18}F3_{3}NO4_{4}
  • Molecular Weight : 345.31 g/mol
  • CAS Number : 2059950-43-3

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.

Potential Therapeutic Applications

Research indicates that this compound may serve as an important building block in the development of therapeutic agents targeting metabolic diseases and cancer. Compounds with similar structures have demonstrated activity as enzyme inhibitors and receptor antagonists, suggesting that this compound may exhibit comparable effects .

Preliminary studies suggest that this compound interacts with specific receptors or enzymes involved in metabolic regulation. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics. Binding affinity studies and cellular assays are essential for assessing its biological efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to this compound and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
2-(4-Methoxyphenyl)-N-(piperidin-3-yl)acetamidePiperidine ring, methoxy groupPotential analgesic properties
2-(1-Boc-piperidin-3-yl)acetic acidBoc protection on piperidineUsed in peptide synthesis
2-(Trifluoromethyl)-N-piperidin-3-ylacetamideTrifluoromethyl groupEnhanced metabolic stability

The unique combination of the benzyloxycarbonyl protecting group and trifluoromethyl substituent in this compound may significantly influence its biological activity compared to other similar compounds.

Study on Antitumor Activity

In a study focusing on the antitumor effects of similar compounds, it was found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds containing a piperidine structure were tested for their ability to inhibit cell proliferation in breast cancer models (MDA-MB-231). The results indicated that these compounds could induce apoptosis and inhibit microtubule assembly at concentrations as low as 20 µM .

Pharmacological Evaluation

In vivo studies using xenograft models demonstrated that compounds with structural similarities to this compound could effectively reduce tumor viability. For example, one study reported a decrease in tumor size by approximately 55% after treatment with a related compound at a dosage of 20 mg/kg . These findings highlight the potential of such compounds in cancer therapy.

Q & A

Q. What established synthetic routes are used for 2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid, and what key parameters influence yield?

The synthesis typically involves sequential protection/deprotection of the piperidine ring, trifluoromethyl group introduction, and coupling with acetic acid derivatives. Key parameters include solvent choice (e.g., dichloromethane or THF), reaction temperature (0–25°C), and stoichiometry of reagents like triethylamine or coupling agents. Yield optimization often requires precise control of reaction time and purification via column chromatography .

Q. What analytical techniques confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups like the carbonyl and trifluoromethyl moieties .

Q. What role does the benzyloxycarbonyl (Cbz) group play in the compound's stability and reactivity?

The Cbz group acts as a protecting amine, preventing unwanted side reactions during synthesis. Its stability under acidic conditions allows selective deprotection in multi-step syntheses, as seen in peptide chemistry. However, it may introduce steric hindrance, affecting coupling efficiency .

Q. How does the trifluoromethyl group influence physicochemical properties?

The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Its electron-withdrawing nature also affects the piperidine ring's pKa, altering solubility in aqueous systems .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers, while machine learning algorithms analyze historical data to recommend optimal conditions (e.g., solvent, catalyst). This reduces trial-and-error experimentation, as demonstrated in computational reaction design frameworks .

Q. What strategies address stereochemical challenges during piperidine ring functionalization?

Enantioselective catalysis (e.g., chiral Lewis acids) or kinetic resolution can control stereochemistry. For example, fluorinated analogs require precise control of reaction temperature and solvent polarity to minimize racemization, as observed in related piperidine derivatives .

Q. How do solvent systems and bases impact reaction kinetics and byproduct formation?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Bases like triethylamine neutralize acids generated during coupling but can form salts that complicate purification. Systematic DoE (Design of Experiments) studies are recommended to balance these factors .

Q. What methodologies resolve discrepancies in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity) or compound purity. Standardizing assays (e.g., using SPR for binding affinity) and validating purity via orthogonal methods (NMR + HPLC) improve reproducibility. Structural analogs with modified substituents can isolate activity contributors .

Q. How can enantiomeric excess be maintained during scale-up?

Continuous flow reactors minimize batch-to-batch variability by ensuring consistent mixing and temperature control. In-line PAT (Process Analytical Technology) tools, such as FTIR, monitor enantiomeric excess in real time, as applied in industrial piperidine synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.